

# Validating the Structure of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: **4-(Pyrrolidin-1-ylcarbonyl)aniline**

Cat. No.: **B185276**

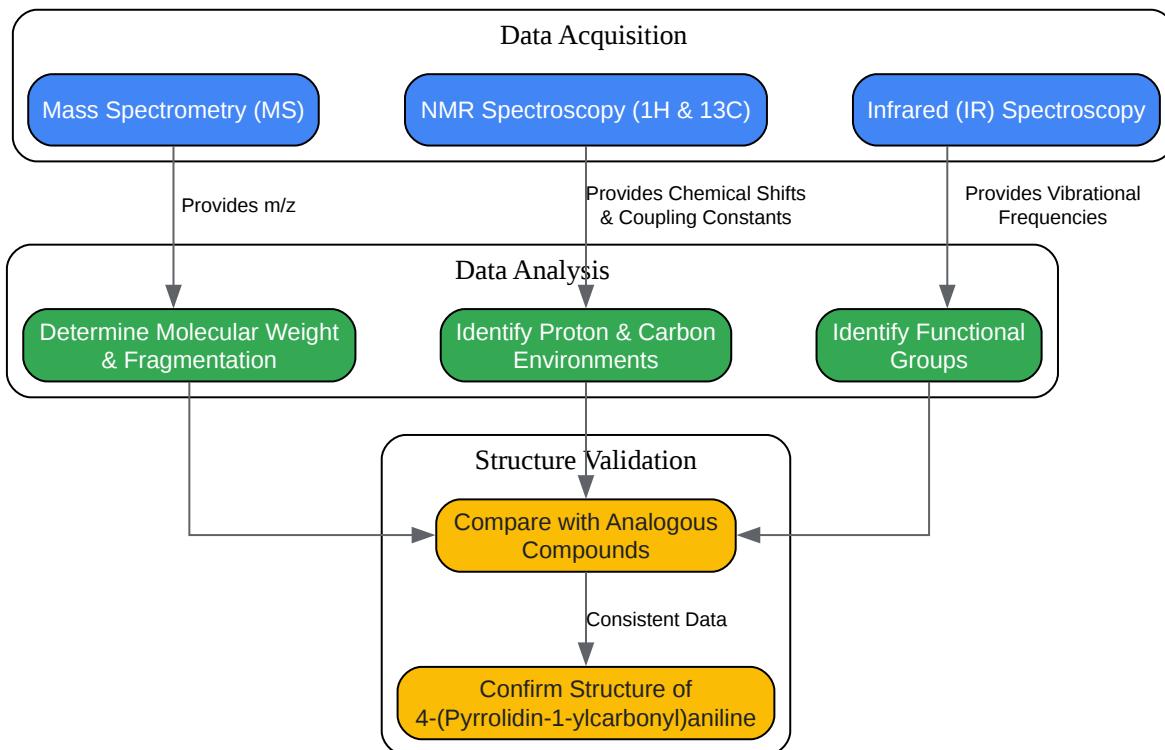
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This guide provides a comprehensive analysis of the spectroscopic data for **4-(Pyrrolidin-1-ylcarbonyl)aniline**, a valuable intermediate in pharmaceutical synthesis. By comparing its spectral characteristics with those of related aromatic amides, this document offers a framework for the structural validation of this compound using common spectroscopic techniques.

## Structural Elucidation Workflow

The structural validation of an organic compound like **4-(Pyrrolidin-1-ylcarbonyl)aniline** is a systematic process. It begins with obtaining key spectroscopic data, which is then analyzed to identify characteristic structural features. This information is subsequently compared with data from known, analogous compounds to confirm the proposed structure.



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Caption: Workflow for the spectroscopic validation of 4-(Pyrrolidin-1-ylcarbonyl)aniline.

## Spectroscopic Data Summary

The structural confirmation of **4-(Pyrrolidin-1-ylcarbonyl)aniline** relies on the synergistic interpretation of data from Mass Spectrometry,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Infrared (IR) Spectroscopy. Below is a comparative summary of the expected spectroscopic data for the target compound alongside two analogous aromatic amides: N-phenylacetamide and N-benzylbenzamide.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
4-(Pyrrolidin-1-ylcarbonyl)aniline	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O	190.24[1]	190 (M+), 120
N-phenylacetamide	C <sub>8</sub> H <sub>9</sub> NO	135.16[2]	135 (M+), 93, 43
N-benzylbenzamide	C <sub>14</sub> H <sub>13</sub> NO	211.26	211 (M+), 105, 91, 77

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
4-(Pyrrolidin-1-ylcarbonyl)aniline	~7.3 (d)	Doublet	2H	Ar-H (ortho to C=O)
	~6.6 (d)	Doublet	2H	Ar-H (ortho to NH <sub>2</sub> )
	~3.8 (br s)	Broad Singlet	2H	-NH <sub>2</sub>
	~3.5 (t)	Triplet	4H	-N-CH <sub>2</sub> - (pyrrolidine)
	~1.9 (m)	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine)
N-phenylacetamide	7.51-7.47 (m)	Multiplet	2H	Ar-H
	7.33-7.29 (m)	Multiplet	2H	Ar-H
	7.13-7.09 (m)	Multiplet	1H	Ar-H
	2.16 (s)	Singlet	3H	-CH <sub>3</sub>
N-benzylbenzamide	7.79 (d, J=7.1 Hz)	Doublet	2H	Ar-H (ortho to C=O)
	7.51-7.48 (t, J=7.1 Hz)	Triplet	1H	Ar-H (para to C=O)
	7.44-7.41 (m)	Multiplet	2H	Ar-H (meta to C=O)
	7.36-7.32 (m)	Multiplet	4H	Ar-H (benzyl)
	7.31-7.26 (m)	Multiplet	1H	Ar-H (benzyl)
	6.44 (br s)	Broad Singlet	1H	-NH-
	4.65 (d, J=5.5 Hz)	Doublet	2H	-CH <sub>2</sub> -

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
4-(Pyrrolidin-1-ylcarbonyl)aniline	~168	C=O
	~145	C-NH <sub>2</sub>
	~129	Ar-C (ortho to C=O)
	~125	C-C=O
	~114	Ar-C (ortho to NH <sub>2</sub> )
	~48	-N-CH <sub>2</sub> - (pyrrolidine)
	~25	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine)
N-phenylacetamide	169.1	C=O
	138.1	C-N
	129.0	Ar-C
	124.3	Ar-C
	120.1	Ar-C
	24.5	-CH <sub>3</sub>
N-benzylbenzamide	167.5	C=O
	138.2	C-N (benzyl)
	134.5	C-C=O
	131.7	Ar-C
	128.9	Ar-C
	128.7	Ar-C
	128.1	Ar-C
	127.7	Ar-C
	127.1	Ar-C
	44.2	-CH <sub>2</sub> -

Table 4: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
4-(Pyrrolidin-1-ylcarbonyl)aniline	~3400-3200	N-H stretch (amine)
~3050	Aromatic C-H stretch	
~2950-2850	Aliphatic C-H stretch	
~1620	C=O stretch (amide)	
~1600, ~1500	Aromatic C=C stretch	
N-phenylacetamide	3302	N-H stretch
3050	Aromatic C-H stretch	
1665	C=O stretch (Amide I)	
1599, 1498	Aromatic C=C stretch	
1545	N-H bend (Amide II)	
N-benzylbenzamide	3300	N-H stretch
3060	Aromatic C-H stretch	
1640	C=O stretch (Amide I)	
1600, 1490	Aromatic C=C stretch	
1540	N-H bend (Amide II)	

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]
- Data Acquisition: A standard  $^1\text{H}$  NMR spectrum is acquired using a pulse-acquire sequence. [4] Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is used.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrument Setup: Similar to  $^1\text{H}$  NMR, the instrument is locked and shimmed. The  $^{13}\text{C}$  channel of the probe is tuned.[3]
- Data Acquisition: A standard  $^{13}\text{C}$  NMR spectrum is acquired with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon atom.[5] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The data is processed similarly to  $^1\text{H}$  NMR spectra, with chemical shifts referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

#### Attenuated Total Reflectance (ATR) FT-IR for Solids:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

- Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
- Data Acquisition: The sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100  $\mu\text{g/mL}$ .<sup>[6]</sup>
- GC Method: The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of components. The injector is typically operated in splitless mode for dilute samples to maximize sensitivity.<sup>[7]</sup>
- MS Method: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. A mass range of  $\text{m/z}$  40-500 is scanned to detect the molecular ion and characteristic fragment ions.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern.

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